Nitrato de hierro(III) nonahidratado

Descripción general

Descripción

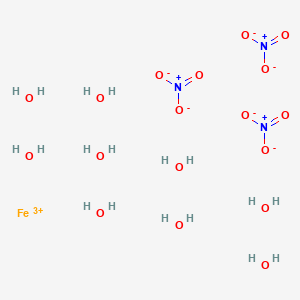

Iron(III) nitrate nonahydrate, also known as ferric nitrate nonahydrate, is an inorganic compound with the chemical formula Fe(NO₃)₃·9H₂O. It is commonly found as pale violet crystals and is highly soluble in water. This compound is widely used in various chemical processes due to its oxidizing properties and ability to form complex compounds .

Aplicaciones Científicas De Investigación

Iron(III) nitrate nonahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of iron oxide nanoparticles and as a catalyst in various organic reactions.

Biology: It is employed in the preparation of iron-containing biomolecules and as a reagent in biochemical assays.

Medicine: It is used in the synthesis of iron-based drugs and as a contrast agent in medical imaging.

Industry: It is used in the production of pigments, as a mordant in dyeing processes, and in the etching of metals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Iron(III) nitrate nonahydrate can be synthesized by reacting iron metal powder with nitric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of iron and formation of the nonahydrate form. The reaction can be summarized by the following equation:

Fe+4HNO3+7H2O→Fe(NO3)3(H2O)9+NO

This reaction requires careful handling of nitric acid and control of temperature to avoid the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, iron(III) nitrate nonahydrate is produced by dissolving iron in nitric acid, followed by crystallization of the nonahydrate form. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Iron(III) nitrate nonahydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions, facilitating the transfer of electrons.

Reduction: It can be reduced to iron(II) compounds under specific conditions.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with iron(III) nitrate nonahydrate include reducing agents like sodium borohydride and complexing agents like ethylenediaminetetraacetic acid (EDTA). Reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products

The major products formed from reactions involving iron(III) nitrate nonahydrate include iron oxides, iron hydroxides, and various iron complexes. These products are often used in further chemical processes or as catalysts in industrial applications .

Mecanismo De Acción

Iron(III) nitrate nonahydrate exerts its effects primarily through its ability to act as an oxidizing agent. It facilitates the transfer of electrons in redox reactions, leading to the formation of various oxidation products. The compound can also form complex ions with other molecules, enhancing its reactivity and versatility in chemical processes .

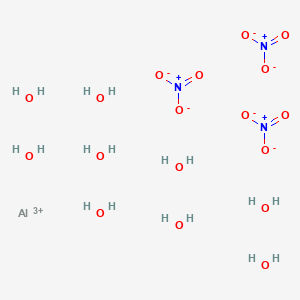

Comparación Con Compuestos Similares

Similar Compounds

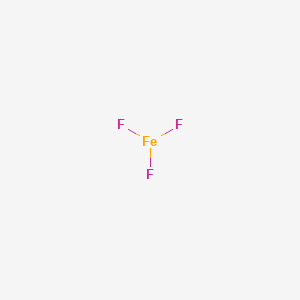

Iron(III) chloride (FeCl₃): Similar to iron(III) nitrate nonahydrate, iron(III) chloride is used as an oxidizing agent and in the synthesis of iron-based compounds.

Iron(III) sulfate (Fe₂(SO₄)₃): This compound is used in water treatment and as a coagulant in various industrial processes.

Iron(II) nitrate (Fe(NO₃)₂): Iron(II) nitrate is used in similar applications but has different reactivity due to its lower oxidation state.

Uniqueness

Iron(III) nitrate nonahydrate is unique due to its high solubility in water and its ability to form stable nonahydrate crystals. Its strong oxidizing properties and versatility in forming complex compounds make it particularly valuable in both research and industrial applications .

Propiedades

IUPAC Name |

iron(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUEWJRBJDHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10421-48-4 (Parent), 20074-52-6 (Parent) | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015754 | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale violet to grayish-white solid; Somewhat deliquescent; Soluble in water; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Ferric nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-61-8 | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, iron(3+) salt, nonahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX4UOP3VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of iron(III) nitrate nonahydrate?

A1: Iron(III) nitrate nonahydrate has the molecular formula Fe(NO₃)₃·9H₂O and a molecular weight of 403.997 g/mol.

Q2: What spectroscopic techniques are useful for characterizing iron(III) nitrate nonahydrate?

A2: Several spectroscopic techniques can be employed, including:

- Fourier-transform infrared spectroscopy (FTIR): FTIR spectroscopy helps identify the presence of specific functional groups like nitrates and water molecules within the compound. []

- Mössbauer spectroscopy: This technique is particularly useful for investigating the oxidation state and coordination environment of iron atoms in the compound. []

- UV-vis diffuse reflectance spectroscopy (DRS): DRS provides insights into the electronic structure and optical properties of iron(III) nitrate nonahydrate. []

- X-ray photoelectron spectroscopy (XPS): XPS helps determine the elemental composition and oxidation states of elements like iron and oxygen in the compound. [, ]

Q3: How stable are solutions of iron(III) nitrate nonahydrate in organic solvents?

A3: The stability of iron(III) nitrate nonahydrate solutions in organic solvents like ethanol depends on factors like solvent composition, temperature, and the presence of other compounds. Research indicates that these solutions can exhibit precipitation phenomena and turbidity, which impacts their stability. [] The addition of compounds like 2-ethylhexanoic acid can influence the solution's stability by promoting iron sorption. []

Q4: What happens when iron(III) nitrate nonahydrate is heated?

A4: Heating iron(III) nitrate nonahydrate leads to its thermal decomposition. Initial stages involve the release of water molecules. At higher temperatures, exceeding 403 K, iron(III) nitrate decomposes into gaseous Fe₂O₃ and other gaseous byproducts, including nitrogen oxides. [] This thermal decomposition is crucial in applications like spray flame synthesis of iron oxide nanoparticles. [, ]

Q5: What catalytic properties does iron(III) nitrate nonahydrate exhibit?

A5: Iron(III) nitrate nonahydrate acts as a catalyst in various reactions, including:

- Decomposition of nitrogen dioxide (NO₂): Research shows that Fe(OH)₃, formed during the decomposition of iron(III) nitrate nonahydrate within a poly(vinylidene difluoride) matrix, catalyzes the decomposition of NO₂. This catalytic activity is attributed to the reduction of Fe(OH)₃ to Fe(OH)₂. []

- Oxidation reactions: Iron(III) nitrate nonahydrate can mediate the oxidation of organic compounds like benzyl alcohol to benzaldehyde. [] This oxidative ability stems from the redox properties of iron(III) ions.

- Radical reactions: The compound can mediate radical reactions, such as chloro-nitration of alkenes. This process involves the generation of nitrogen dioxide from iron(III) nitrate nonahydrate, followed by radical addition to the alkene and subsequent halogen trapping. [, ]

Q6: What factors influence the catalytic activity of iron(III) nitrate nonahydrate?

A6: The catalytic activity is influenced by factors such as:

- Temperature: Temperature affects the rate of reactions involving iron(III) nitrate nonahydrate, as demonstrated in its catalytic decomposition of NO₂ and oxidation of benzyl alcohol. [, ]

- Presence of other reagents: The presence of specific reagents, like hydrogen peroxide in the case of purifying single-walled carbon nanotubes, can significantly enhance the catalytic activity of iron species derived from iron(III) nitrate nonahydrate. []

- Physical state and support: The physical state of iron species, for example, iron nanoparticles versus dissolved Fe ions, significantly impacts catalytic efficiency in reactions like the purification of single-walled carbon nanotubes. [] Similarly, the support material, like poly(vinylidene difluoride), can influence the active sites formed during decomposition and affect catalytic behavior. []

Q7: How is computational chemistry employed in research related to iron(III) nitrate nonahydrate?

A7: Computational chemistry plays a crucial role in understanding the behavior of iron(III) nitrate nonahydrate, particularly in:

- Simulating droplet evaporation: Numerical simulations help study the evaporation process of single droplets containing iron(III) nitrate nonahydrate and ethanol in spray flame synthesis. These simulations provide valuable information about droplet lifetime, heat and mass transfer processes, and the final particle formation. [, ]

- Investigating reaction mechanisms: Computational methods can elucidate reaction mechanisms involving iron(III) nitrate nonahydrate, such as the thermal decomposition pathway and its subsequent reactions with other species. []

- Predicting thermophysical properties: Computational tools are used to predict or correlate experimental data for thermophysical properties like density, viscosity, and heat capacity of iron(III) nitrate nonahydrate solutions, which are crucial for optimizing processes like spray flame synthesis. []

Q8: What are some key applications of iron(III) nitrate nonahydrate?

A8: Applications include:

- Nanoparticle synthesis: Iron(III) nitrate nonahydrate is a crucial precursor for synthesizing iron oxide nanoparticles via methods like spray flame synthesis. [, ] Controlling its decomposition in the presence of fuels like ethanol allows for tailoring the size and properties of the resulting nanoparticles.

- Catalysis: As discussed, the compound and its derivatives exhibit catalytic activity in various reactions, including NO₂ decomposition, oxidation reactions, and radical reactions, making them potentially useful in environmental remediation and organic synthesis. [, , , , ]

- Chemical synthesis: Iron(III) nitrate nonahydrate acts as a reagent in several organic reactions, such as the synthesis of heterocycles containing nitromethyl groups and nitrolactonization reactions. [] Its ability to generate nitrogen dioxide radicals makes it a valuable tool for introducing nitro groups into organic molecules.

Q9: What are potential areas for future research on iron(III) nitrate nonahydrate?

A9:

- Improving nanoparticle synthesis: Further research can focus on precisely controlling the decomposition of iron(III) nitrate nonahydrate during nanoparticle synthesis to achieve specific particle sizes, morphologies, and properties. [] This could involve exploring novel solvent systems, optimizing reaction parameters, and utilizing different synthesis approaches.

- Developing efficient and selective catalysts: Investigating the catalytic properties of iron species derived from iron(III) nitrate nonahydrate, supported on various materials and under different reaction conditions, can lead to the development of efficient and selective catalysts for targeted applications. []

- Understanding its environmental fate and impact: While iron(III) nitrate nonahydrate offers various benefits, studying its environmental fate and potential impact after its use in applications like nanoparticle synthesis and catalysis is crucial for ensuring its sustainable and responsible application. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)